molecular formula C19H20BrNO4 B214421 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214421
M. Wt: 406.3 g/mol
InChI Key: KQMAMYQSYZLKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one, also known as BDF 6102, is a synthetic compound that belongs to the family of indoles. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 also activates peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor involved in the regulation of glucose and lipid metabolism. Additionally, 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate glucose and lipid metabolism. 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has also been shown to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has several advantages for use in lab experiments. It is a synthetic compound with a well-defined chemical structure, which allows for accurate dosing and reproducibility. 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 is also stable and can be stored for extended periods of time. However, 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for the study of 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102. One potential direction is to investigate its potential use as a therapeutic agent in cardiovascular diseases, diabetes, and obesity. Additionally, 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 could be studied in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to elucidate the exact mechanism of action of 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 and to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 involves the reaction of 3-(2-oxoethyl)-2,4-dimethylfuran with 5-bromo-3-hydroxy-1-propylindole in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102. The purity and yield of the compound can be improved by using different solvents and purification techniques.

Scientific Research Applications

5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one 6102 has also been investigated for its potential use as a therapeutic agent in cardiovascular diseases, diabetes, and obesity.

properties

Product Name

5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C19H20BrNO4/c1-4-7-21-15-6-5-13(20)8-14(15)19(24,18(21)23)9-16(22)17-11(2)10-25-12(17)3/h5-6,8,10,24H,4,7,9H2,1-3H3

InChI Key

KQMAMYQSYZLKMB-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(OC=C3C)C)O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(OC=C3C)C)O

Origin of Product

United States

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